

HS-173: A Potent PI3K Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: HS-173

Cat. No.: B612030

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HS-173 is a novel and potent small molecule inhibitor of phosphoinositide 3-kinase (PI3K), with high selectivity for the PI3K α isoform. Emerging preclinical evidence has highlighted its significant anti-cancer properties across various malignancies, including pancreatic, breast, and head and neck cancers. By targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, **HS-173** demonstrates the ability to suppress tumor growth, inhibit metastasis, and enhance the efficacy of conventional cancer therapies such as radiation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **HS-173**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

HS-173 is an imidazopyridine-carboxylate derivative. Its chemical identity and key properties are summarized below.

Property	Value
Systematic Name	Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate
Molecular Formula	C ₂₁ H ₁₈ N ₄ O ₄ S
Molecular Weight	422.46 g/mol
CAS Number	1276110-06-5
SMILES	<chem>CCOC(=O)c1cnc2ccc(cn12)-c3cc(cnc3)NS(=O)(=O)c4ccccc4</chem>
InChIKey	SEKOTFCHZNXMZMM-UHFFFAOYSA-N
Solubility	Soluble in DMSO (≥21.1 mg/mL)
Physical Form	Solid, Grey to Brown
Melting Point	>193°C (decomposition)

Mechanism of Action and Signaling Pathways

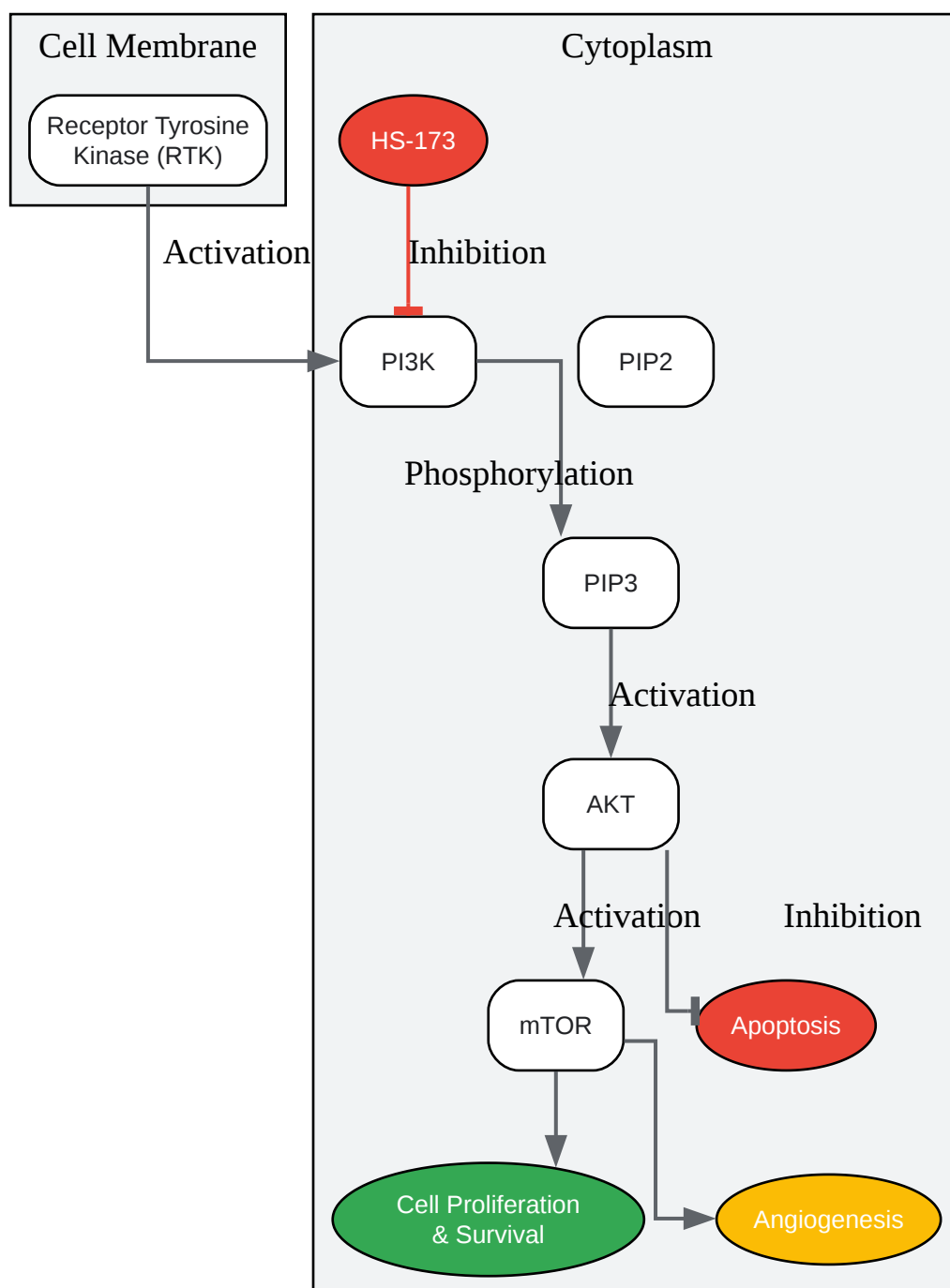
HS-173 exerts its anti-neoplastic effects primarily through the potent and selective inhibition of the PI3K α isoform, with a half-maximal inhibitory concentration (IC₅₀) of 0.8 nM. The PI3K/AKT/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives tumorigenesis by promoting cell proliferation, survival, and metabolic activity.

HS-173's inhibition of PI3K α blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT and mTOR. The suppression of this pathway leads to several key cellular outcomes:

- **Induction of Apoptosis:** **HS-173** has been shown to induce programmed cell death by affecting the cell-cycle distribution and activating caspases.
- **Cell Cycle Arrest:** The compound causes cell cycle arrest at the G2/M phase in cancer cells.
- **Inhibition of Angiogenesis:** **HS-173** can block VEGF-induced angiogenesis, a critical process for tumor growth and metastasis.

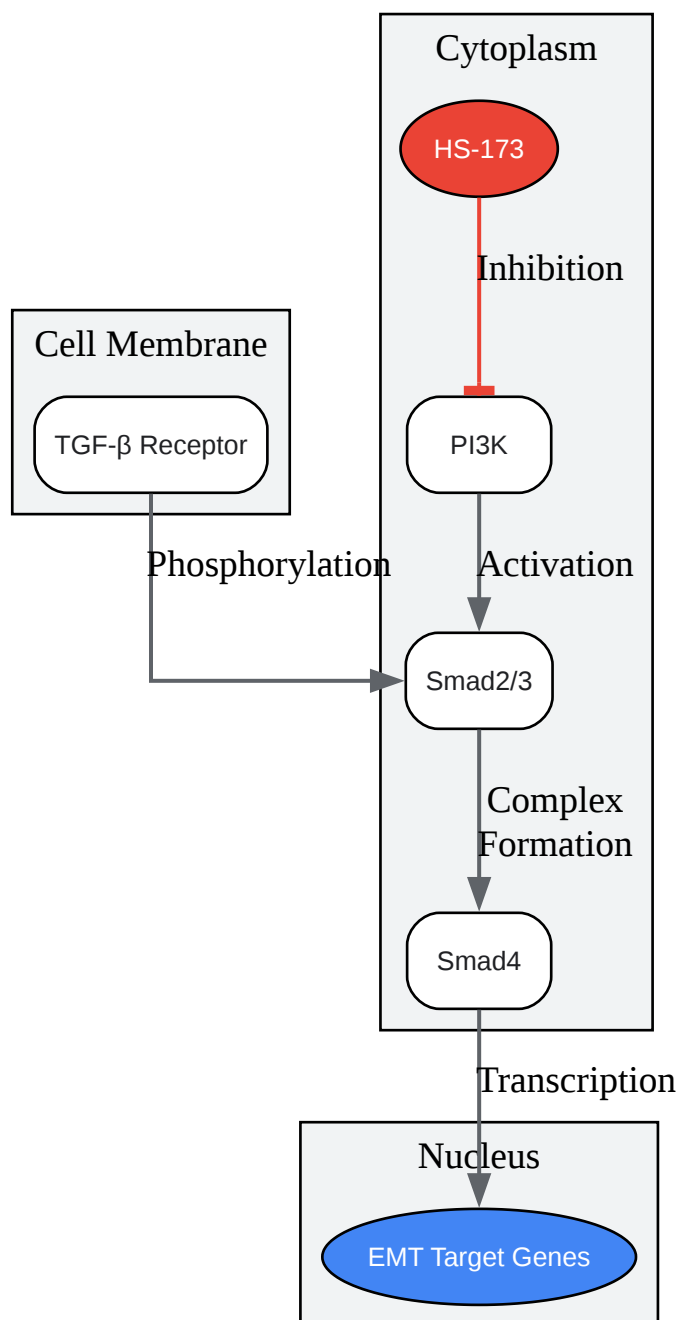
- Suppression of Epithelial-Mesenchymal Transition (EMT): In pancreatic cancer models, **HS-173** has been demonstrated to suppress EMT and metastasis by inhibiting both the PI3K/AKT/mTOR and Smad2/3 signaling pathways.[1]

The signaling cascades affected by **HS-173** are visualized in the diagrams below.



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Caption: The inhibitory effect of **HS-173** on the PI3K/AKT/mTOR signaling pathway.



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Caption: **HS-173** inhibits the Smad2/3 signaling pathway, suppressing EMT.

Quantitative Data

The anti-proliferative activity of **HS-173** has been quantified in various cancer cell lines. The IC₅₀ values are presented in the tables below.

Table 1: In Vitro Inhibitory Activity of **HS-173**

Target	IC ₅₀ (nM)
PI3K α	0.8

Table 2: Anti-proliferative Activity of **HS-173** in Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μ M)
T47D	Breast Cancer	0.6
SK-BR-3	Breast Cancer	1.5
MCF-7	Breast Cancer	7.8
A549	Non-small Cell Lung Cancer	0.26
HCT-116	Colon Cancer	0.25

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of **HS-173**.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- 96-well tissue culture plates
- Cancer cell lines of interest

- Complete culture medium
- **HS-173** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Prepare serial dilutions of **HS-173** in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with an agent like **HS-173**, often in combination with radiation.

Materials:

- 6-well or 100 mm tissue culture dishes
- Cancer cell lines
- Complete culture medium
- **HS-173**
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., methanol:acetic acid, 3:1)
- Staining solution (e.g., 0.5% crystal violet in methanol)
- Irradiation source (if applicable)

Procedure:

- Culture cells to ~80% confluency.
- Treat cells with the desired concentrations of **HS-173** for a specified duration.
- Harvest the cells by trypsinization to obtain a single-cell suspension.
- Count the viable cells using a hemocytometer or automated cell counter.
- Plate a known number of cells (ranging from 100 to 5000, depending on the expected survival rate) into new culture dishes.
- If assessing radiosensitivity, irradiate the plates with varying doses of radiation.[\[2\]](#)
- Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.
- Aspirate the medium, wash the colonies with PBS, and fix them with the fixation solution for 10-15 minutes.

- Stain the colonies with crystal violet solution for 15-30 minutes.
- Gently wash the dishes with water and allow them to air dry.
- Count the colonies containing 50 or more cells.
- Calculate the plating efficiency and surviving fraction for each treatment group.

Western Blotting for PI3K/AKT/mTOR Pathway Analysis

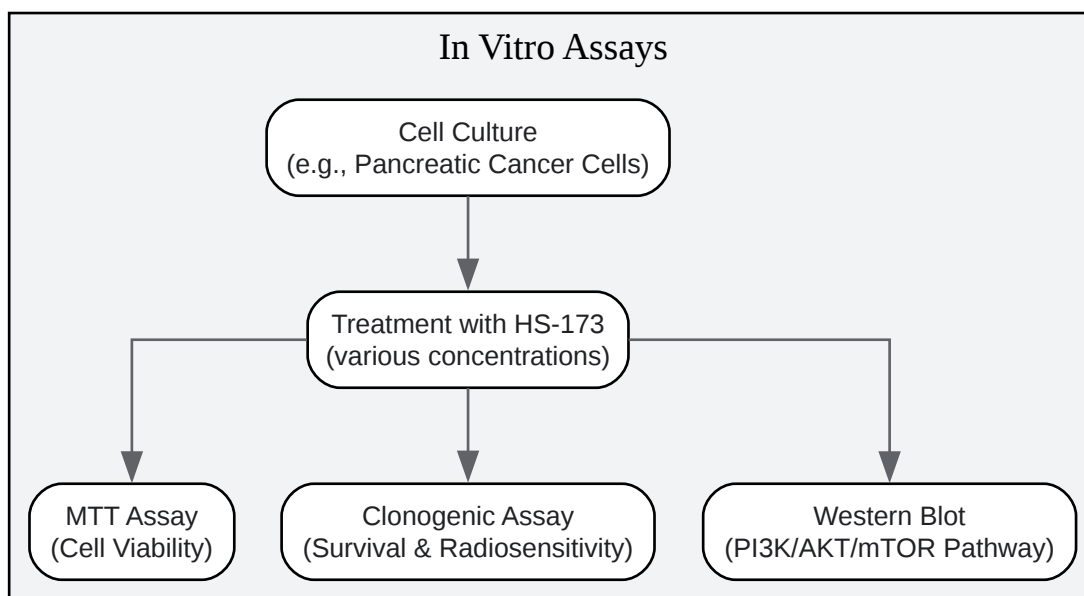
This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/AKT/mTOR signaling pathway, including their phosphorylation status, which is indicative of their activation state.

Materials:

- Cancer cell lines
- **HS-173**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells and treat with **HS-173** as required.
- Lyse the cells on ice using lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins from the gel to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control like β-actin.



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Caption: A generalized workflow for the in vitro evaluation of **HS-173**.

Conclusion

HS-173 is a promising PI3K α inhibitor with demonstrated preclinical efficacy in various cancer models. Its ability to potently and selectively inhibit a key oncogenic signaling pathway makes it an attractive candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the understanding and clinical application of novel targeted therapies like **HS-173**.

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